molecular formula C11H10BrN3O3S2 B4440267 N-(5-{[(4-bromophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide

N-(5-{[(4-bromophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide

Cat. No. B4440267
M. Wt: 376.3 g/mol
InChI Key: FFAVCURYBGNMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-{[(4-bromophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide, also known as BPTES, is a small molecule inhibitor that selectively targets glutaminase, an enzyme involved in glutamine metabolism. Glutamine is an important amino acid that plays a key role in cancer cell proliferation and survival. BPTES has been extensively studied for its potential use as an anticancer drug.

Mechanism of Action

N-(5-{[(4-bromophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide works by selectively inhibiting the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an important amino acid that is used by cancer cells to fuel their growth and proliferation. By inhibiting glutaminase, N-(5-{[(4-bromophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide reduces the availability of glutamate and other metabolites that are essential for cancer cell survival.
Biochemical and Physiological Effects:
N-(5-{[(4-bromophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. It reduces the levels of glutamate and other metabolites that are essential for cancer cell survival, and induces cell death in cancer cells. N-(5-{[(4-bromophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has also been shown to reduce the growth and metastasis of tumors in animal models.

Advantages and Limitations for Lab Experiments

N-(5-{[(4-bromophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential use as an anticancer drug, and there is a large body of literature on its mechanism of action and effects on cancer cells. However, N-(5-{[(4-bromophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide also has some limitations. It is not selective for all types of cancer cells, and its efficacy may depend on the specific type of cancer being targeted. It may also have off-target effects on other enzymes involved in glutamine metabolism.

Future Directions

There are several future directions for research on N-(5-{[(4-bromophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide. One area of interest is the development of more selective glutaminase inhibitors that target specific isoforms of the enzyme. Another area of interest is the combination of N-(5-{[(4-bromophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide with other drugs or treatments, such as chemotherapy or immunotherapy, to enhance its anticancer effects. Additionally, there is a need for more studies on the pharmacokinetics and toxicity of N-(5-{[(4-bromophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide in humans, to determine its potential use as a clinical drug.

Scientific Research Applications

N-(5-{[(4-bromophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential use as an anticancer drug. It has been shown to selectively target cancer cells that rely on glutamine metabolism for survival, while sparing normal cells. N-(5-{[(4-bromophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been tested in a variety of cancer cell lines and animal models, and has shown promising results in inhibiting tumor growth and metastasis.

properties

IUPAC Name

N-[5-[(4-bromophenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O3S2/c1-7(16)14-11-13-6-10(19-11)20(17,18)15-9-4-2-8(12)3-5-9/h2-6,15H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAVCURYBGNMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-{[(4-bromophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide
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N-(5-{[(4-bromophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide
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N-(5-{[(4-bromophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide
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N-(5-{[(4-bromophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide
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N-(5-{[(4-bromophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide
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N-(5-{[(4-bromophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide

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